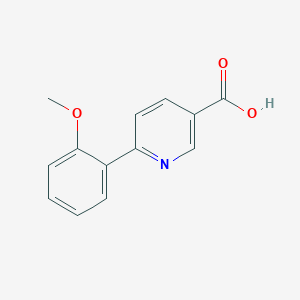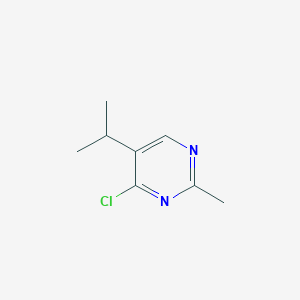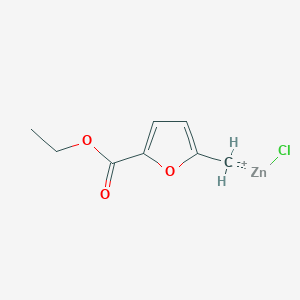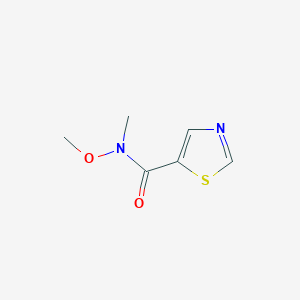
6-(2-Methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
6-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxy-6-pyridinecarboxylic acid, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol .
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenyl)nicotinic acid can be represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-(2-Methoxyphenyl)nicotinic acid has been synthesized and investigated for its biological activities. Studies have focused on synthesizing derivatives of nicotinic acid to explore their potential antineoplastic activities. For instance, compounds like 6-methoxy-nicotinamide have shown moderate activity against certain types of leukemia, suggesting the potential of 6-(2-Methoxyphenyl)nicotinic acid derivatives in cancer research (Ross, 1967).
Receptor Binding and Lipid Regulation
Nicotinic acid and its derivatives, including 6-(2-Methoxyphenyl)nicotinic acid, may interact with specific receptors like HM74 and PUMA-G in adipose tissue, modulating lipid metabolism. This interaction is crucial for understanding the compound's role in lipid-lowering drug mechanisms, potentially offering insights into new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).
Herbicidal Activity
Derivatives of 6-(2-Methoxyphenyl)nicotinic acid have been synthesized and tested for their herbicidal activity. Some compounds exhibited significant efficacy against specific weed species, indicating the potential application of these derivatives in developing new herbicides (Yu et al., 2021).
Enzymatic Hydroxylation and Microbial Utilization
Research has also focused on the enzymatic hydroxylation of nicotinic acid, including derivatives like 6-(2-Methoxyphenyl)nicotinic acid, by microorganisms. Understanding this process can provide insights into microbial metabolism and the potential biotechnological applications of these compounds (Mizon, 1995).
Vasorelaxation and Antioxidant Properties
Studies have explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, which could relate to 6-(2-Methoxyphenyl)nicotinic acid's potential effects. These properties suggest potential therapeutic applications in cardiovascular diseases and oxidative stress management (Prachayasittikul et al., 2010).
Safety And Hazards
Zukünftige Richtungen
6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNEFWCGJKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647024 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)nicotinic acid | |
CAS RN |
887976-03-6 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)










![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

